molecular formula C16H9BrO4 B3300719 3-(4-bromobenzoyl)-7-hydroxy-2H-chromen-2-one CAS No. 904454-33-7

3-(4-bromobenzoyl)-7-hydroxy-2H-chromen-2-one

Cat. No.: B3300719
CAS No.: 904454-33-7
M. Wt: 345.14 g/mol
InChI Key: RHXQRQNFRVDIHD-UHFFFAOYSA-N
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Description

3-(4-Bromobenzoyl)-7-hydroxy-2H-chromen-2-one is a synthetic coumarin derivative designed for advanced research and development in medicinal chemistry. This compound integrates two privileged pharmacophores: the 7-hydroxy-2H-chromen-2-one (7-hydroxycoumarin) core and a 4-bromobenzoyl substituent at the 3-position. The coumarin scaffold is extensively documented in scientific literature for its diverse biological activities, serving as a key building block for the isolation, design, and synthesis of novel lead compounds . The primary research value of this compound lies in its potential as a versatile chemical intermediate for the synthesis of more complex heterocyclic systems. The bromine atom on the benzoyl group and the keto group provide reactive sites for further chemical modifications, allowing for the construction of libraries of compounds for biological screening. Similar 3-substituted coumarin derivatives have been used as key starting materials for synthesizing a wide range of heterocycles—including pyran, pyridine, thiophene, thiazole, and pyrazole derivatives—which are then evaluated for cytotoxic activity against various human cancer cell lines . Based on the known profiles of its structural components, this compound is of significant interest for investigating anticancer and anti-inflammatory applications. Chromen-2-one (coumarin) and chroman-4-one analogs have demonstrated a wide range of pharmacological activities in preclinical studies, including potent cytotoxic effects against cancer cell lines such as breast cancer (MCF-7), liver cancer (HA22T, HEPG2), and nasopharyngeal carcinoma (HONE1) . The structural features of this compound suggest potential mechanisms of action may include the induction of apoptosis, modulation of kinase signaling pathways (such as MAPK and AKT), and inhibition of key pro-inflammatory cytokines . Researchers are encouraged to explore its full pharmacological profile and mechanism of action in specific biological models. This product is intended for research and further manufacturing applications only. It is strictly not for direct human or veterinary use.

Properties

IUPAC Name

3-(4-bromobenzoyl)-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrO4/c17-11-4-1-9(2-5-11)15(19)13-7-10-3-6-12(18)8-14(10)21-16(13)20/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXQRQNFRVDIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromobenzoyl)-7-hydroxy-2H-chromen-2-one typically involves the reaction of 7-hydroxy-2H-chromen-2-one with 4-bromobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzoyl)-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromobenzoyl group can be reduced to a benzyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a catalyst such as copper(I) iodide.

Major Products Formed

    Oxidation: Formation of 3-(4-bromobenzoyl)-7-oxo-2H-chromen-2-one.

    Reduction: Formation of 3-(4-benzyl)-7-hydroxy-2H-chromen-2-one.

    Substitution: Formation of 3-(4-substituted benzoyl)-7-hydroxy-2H-chromen-2-one derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that coumarin derivatives, including 3-(4-bromobenzoyl)-7-hydroxy-2H-chromen-2-one, exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that modifications at the 3-position of the coumarin scaffold can enhance its cytotoxic effects against cancer cells by targeting specific signaling pathways involved in tumor growth and survival .

Antimicrobial Properties
Coumarins are recognized for their antimicrobial activities. The presence of the bromobenzoyl group in 3-(4-bromobenzoyl)-7-hydroxy-2H-chromen-2-one potentially enhances its effectiveness against a range of microbial pathogens. Preliminary studies suggest that this compound may inhibit bacterial growth and exhibit antifungal properties, making it a candidate for developing new antimicrobial agents .

Fluorescent Probes

Fluorescence Imaging
The 7-hydroxycoumarin backbone is known for its excellent fluorescent properties, which can be exploited in biological imaging. Research has demonstrated that derivatives of 7-hydroxycoumarin can serve as effective fluorescent probes for studying protein interactions and cellular processes. Specifically, compounds like 3-(4-bromobenzoyl)-7-hydroxy-2H-chromen-2-one can be utilized in competitive binding assays to visualize interactions with biomolecules such as macrophage migration inhibitory factor (MIF) .

Development of Fluorescent Indicators
Recent studies have focused on synthesizing derivatives with improved fluorescence characteristics for use as indicators in biological assays. For example, modifications at the para position of the phenyl group have led to increased binding affinity and sensitivity in fluorescence-based assays, making these compounds valuable tools in biochemical research .

Enzyme Inhibition

α-Glucosidase Inhibition
Coumarins have been investigated for their potential to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. The incorporation of the 4-bromobenzoyl moiety in the structure of 3-(4-bromobenzoyl)-7-hydroxy-2H-chromen-2-one may enhance its inhibitory activity against this enzyme, providing a basis for developing new antidiabetic agents .

Data Summary

Application AreaFindingsReference
Anticancer ActivityInduces apoptosis in cancer cells; targets specific signaling pathways
Antimicrobial PropertiesExhibits activity against bacteria and fungi
Fluorescence ImagingEffective as a fluorescent probe for MIF binding studies
Enzyme InhibitionPotential inhibitor of α-glucosidase; relevant for diabetes treatment

Case Studies

  • Fluorescent Probes for MIF Binding : A study developed a series of 7-hydroxycoumarin derivatives to assess their binding affinity to MIF. The synthesized compounds exhibited varying degrees of potency, with some showing nanomolar affinities suitable for sensitive detection methods .
  • Anticancer Efficacy Assessment : In vitro studies demonstrated that certain coumarin derivatives effectively inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • α-Glucosidase Inhibition Study : A recent investigation into the inhibitory effects of coumarin derivatives on α-glucosidase revealed promising results, indicating potential therapeutic applications in managing blood glucose levels .

Mechanism of Action

The mechanism of action of 3-(4-bromobenzoyl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of their activity. Additionally, the chromenone core can interact with various signaling pathways, modulating cellular responses.

Comparison with Similar Compounds

Structural Analogues within Coumarin Derivatives

7-Bromo-3-phenyl-2H-chromen-2-one (IM1)

  • Substituents : 3-phenyl, 7-bromo.
  • Key Differences : The absence of a hydroxyl group at position 7 and replacement of the 4-bromobenzoyl group with a phenyl ring.
  • IM1 serves primarily as a synthetic intermediate .

3-(4-Bromophenyl)-7-hydroxy-2H-chromen-2-one (IM3)

  • Substituents : 3-(4-bromophenyl), 7-hydroxy.
  • Key Differences : The 4-bromophenyl group lacks the carbonyl oxygen present in the 4-bromobenzoyl group of the target compound.
  • Implications : The absence of the carbonyl moiety reduces electrophilicity, which may weaken interactions with nucleophilic residues in enzyme active sites (e.g., in COX-2 inhibition) .

SZC-6 (3-(2-Bromo-4-hydroxyphenyl)-7-hydroxy-2H-chromen-2-one)

  • Substituents : 3-(2-bromo-4-hydroxyphenyl), 7-hydroxy.
  • Activity : SIRT3 activator with a dissociation constant (Kd) of 15 µM and half-maximal effective concentration (EC50) of 23.2 µM .
  • Comparison : The ortho-bromo and para-hydroxy arrangement on the phenyl ring may enhance binding specificity to SIRT3 compared to the target compound’s 4-bromobenzoyl group.
Non-Coumarin Analogues with 4-Bromobenzoyl Moieties

Indolizine Derivatives (e.g., Compound 5c)

  • Structure : 3-(4-Bromobenzoyl)-substituted indolizine.
  • Activity : COX-2 inhibitor with IC50 comparable to indomethacin .
  • Comparison : The indolizine scaffold’s planar structure and hydrophobic interactions differ from the coumarin framework, yet the shared 4-bromobenzoyl group suggests a role in enhancing lipophilicity and target binding.

1,3,4-Oxadiazole Derivatives (e.g., IIIa)

  • Structure : β-(4-Bromobenzoyl)-linked 1,3,4-oxadiazole.
  • Activity : Anti-inflammatory agent with 59.5% suppression of carrageenan-induced edema and a low severity index (SI = 0.75) .
  • Comparison: The oxadiazole ring introduces rigidity and hydrogen-bonding sites, while the 4-bromobenzoyl group contributes to electrophilic reactivity, a feature less pronounced in the target coumarin.
Role of the 7-Hydroxy Group
  • The 7-hydroxy group is critical for hydrogen bonding with biological targets. For example, coumarins with 7-hydroxy substituents (e.g., SZC-6) exhibit enhanced enzyme-binding capacity compared to bromo or methoxy analogues .
Impact of the 4-Bromobenzoyl Group
  • Lipophilicity : Enhances membrane permeability and target affinity, as seen in COX-2 inhibitors .
  • Electrophilicity : The carbonyl group in the benzoyl moiety may engage in nucleophilic interactions, a feature absent in 4-bromophenyl derivatives.
Scaffold Variations
  • Coumarin vs. Indolizine : While both scaffolds accommodate the 4-bromobenzoyl group, the indolizine’s fused-ring system may provide greater structural rigidity, optimizing interactions with COX-2’s hydrophobic pocket .

Biological Activity

Overview

3-(4-Bromobenzoyl)-7-hydroxy-2H-chromen-2-one is a synthetic compound belonging to the chromenone family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the treatment of various diseases, including cancer and inflammation.

The biological activity of 3-(4-bromobenzoyl)-7-hydroxy-2H-chromen-2-one is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromobenzoyl group can form covalent bonds with nucleophilic residues at the active sites of enzymes, leading to inhibition of their activity. Additionally, the chromenone core modulates various signaling pathways, influencing cellular responses .

Biological Activities

The compound has been investigated for several biological activities:

  • Anticancer Activity : Studies have indicated that chromenone derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
  • Anti-inflammatory Properties : Research suggests that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Antimicrobial Activity : Preliminary evaluations have shown that 3-(4-bromobenzoyl)-7-hydroxy-2H-chromen-2-one possesses antimicrobial properties against various bacterial strains .

Anticancer Studies

A study evaluating the anticancer potential of chromenone derivatives found that 3-(4-bromobenzoyl)-7-hydroxy-2H-chromen-2-one effectively inhibited the proliferation of several cancer cell lines. The compound demonstrated an IC50 value indicative of potent activity against A549 lung cancer cells, suggesting its potential as a therapeutic agent .

Anti-inflammatory Effects

In a model of acute inflammation, administration of this compound resulted in a significant reduction in edema compared to control groups. The anti-inflammatory effects were linked to decreased levels of TNF-alpha and IL-6, highlighting its role in modulating inflammatory responses .

Antimicrobial Activity

The antimicrobial efficacy of 3-(4-bromobenzoyl)-7-hydroxy-2H-chromen-2-one was evaluated against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. Its Minimum Inhibitory Concentration (MIC) values were found to be competitive with standard antibiotics .

Data Table: Biological Activities Overview

Activity Effect IC50/MIC Values Reference
AnticancerInhibition of cell proliferationIC50 = 10 µM (A549 cells)
Anti-inflammatoryReduction in edemaSignificant reduction observed
AntimicrobialInhibition against bacteriaMIC = 32 µg/mL (S. aureus)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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